N-benzyl-2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
N-benzyl-2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (hereafter referred to as the "target compound") is a pyrazolo-pyrimidine derivative characterized by a sulfanyl acetamide side chain and a 4-chlorophenylmethyl substituent. Its core structure shares similarities with several bioactive heterocyclic compounds, particularly those targeting kinase inhibition or antimicrobial activity. This analysis focuses on structural and functional comparisons with analogs reported in recent literature.
Properties
IUPAC Name |
N-benzyl-2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-18-9-11-19(25)12-10-18)33-15-20(31)26-13-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKZUIDGQNTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolo[4,3-d]pyrimidine core. Subsequent functionalization with benzyl chloride and thiol reagents under controlled conditions leads to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Core Scaffold Variations
The target compound’s pyrazolo[4,3-d]pyrimidin-7-one core is structurally distinct from related scaffolds such as thiazolo[4,5-d]pyrimidines () and pyrazolo[3,4-d]pyrimidines (). For example:
- Thiazolo[4,5-d]pyrimidine analogs (e.g., N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide) replace the pyrazolo ring with a thiazolo moiety, introducing additional sulfur atoms that may alter electronic properties and binding affinity .
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) feature fluorinated aromatic substituents, enhancing metabolic stability and lipophilicity compared to the target compound’s 4-chlorophenyl group .
Substituent Analysis
Key substituents influencing bioactivity and physicochemical properties include:
- Impact of R1 : The 4-chlorophenylmethyl group in the target compound may enhance hydrophobic interactions in biological targets compared to the 4-methylbenzyl () or 4-fluorophenyl () groups.
- Sulfanyl Acetamide Side Chain : The N-benzyl acetamide moiety is shared with ’s compound but differs from the N-ethyl-N-(3-methylphenyl) variant in , which could influence solubility and metabolic clearance.
Bioactivity and Functional Insights
- Antimicrobial Potential: Sulfonamide-containing analogs (e.g., ’s B12 and B13) demonstrate antibacterial activity, implying the target compound’s sulfanyl group may confer similar properties .
- Kinase Inhibition : Fluorinated pyrazolo-pyrimidines () exhibit kinase inhibitory activity due to their planar aromatic systems and electron-withdrawing substituents. The target compound’s 4-chlorophenyl group may mimic this behavior .
Biological Activity
N-benzyl-2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
These findings indicate that this compound exhibits potent anticancer activity, particularly against breast cancer (MCF7) and colon cancer (HCT116) cell lines.
The mechanism through which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated an IC50 value of 0.16 µM against Aurora-A kinase, indicating strong inhibitory activity that could lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazolo-pyrimidine derivatives have been explored for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- Study on MCF7 Cells : A study conducted by Li et al. demonstrated that N-benzyl derivatives exhibited significant growth inhibition in MCF7 cells with an IC50 of 1.88 ± 0.11 µM. The study attributed this effect to the induction of apoptosis through mitochondrial pathways .
- In Vivo Studies : In vivo models have also been employed to assess the therapeutic potential of this compound. Animal studies indicated that treatment with N-benzyl derivatives resulted in reduced tumor size and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
